

A Technical Guide to Palmitoyl Serinol as a GPR119 Agonist

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Palmitoyl Serinol, a metabolite derived from commensal bacteria, and its function as an agonist for the G protein-coupled receptor 119 (GPR119). It details the receptor's signaling pathway, the physiological consequences of its activation, and relevant quantitative pharmacological data. Furthermore, this guide supplies detailed experimental protocols for key assays used in the characterization of GPR119 agonists.

Introduction: Palmitoyl Serinol and the GPR119 Target

Palmitoyl Serinol (PS), also known as N-Palmitoyl serinol, is an N-acyl amide and an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA).[1] It has been identified as a metabolite produced by human commensal bacteria.[2][3] Research has established Palmitoyl Serinol as an agonist of GPR119, a Class A G protein-coupled receptor (GPCR).[2][3]

GPR119 is of significant therapeutic interest, particularly for metabolic diseases. It is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells.[4][5] The activation of GPR119 has a dual mechanism for improving glucose homeostasis: it directly enhances glucose-stimulated insulin secretion (GSIS) from the pancreas and promotes the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from the gut.[4][6] This dual

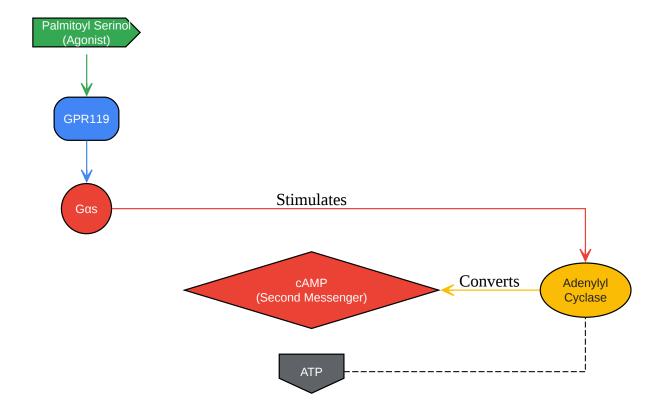


action makes GPR119 an attractive target for the development of treatments for type 2 diabetes and obesity.[4]

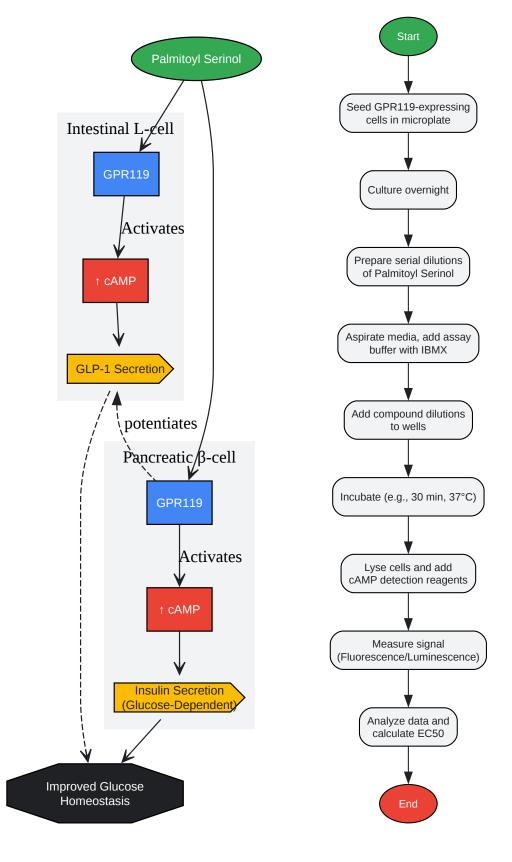
GPR119 Signaling Pathway

GPR119 activation follows a canonical Gαs-coupled signaling pathway. As an agonist, Palmitoyl Serinol binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric G protein, specifically the Gαs subunit.[4][5] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[7] The subsequent rise in intracellular cAMP concentration is the primary driver of the downstream physiological effects.[4][7]









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